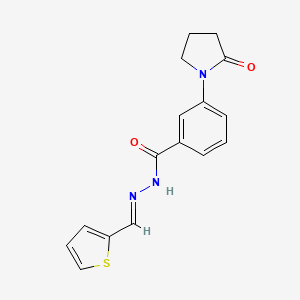

![molecular formula C18H21N3O2 B5505506 N-cyclohexyl-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5505506.png)

N-cyclohexyl-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-cyclohexyl-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide and related compounds often involves multi-step reactions including cyclization, condensation, and amidation processes. Techniques such as microwave-assisted organic synthesis have been employed to facilitate the synthesis process, yielding benzamide derivatives with various functional groups (Wajid et al., 2019). Additionally, the Passerini three-component reaction has been utilized to synthesize novel α-acyloxycarboxamides, demonstrating the versatility of synthetic approaches in creating benzamide derivatives (Vessally et al., 2011).

Molecular Structure Analysis

The molecular structure of N-cyclohexyl-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide derivatives has been extensively studied, with X-ray diffraction being a common method for determining structural details. Studies have revealed that these compounds often exhibit interesting conformational characteristics, such as coplanarity in the triazolopyrimidinone moiety and specific chair conformations in cyclohexyl rings, highlighting the intricate details of their molecular architecture (Zhao Jun, 2005).

科学的研究の応用

Chemical Synthesis and Reactivity

N-cyclohexyl-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide, although not directly mentioned, is structurally related to compounds discussed in research exploring novel synthesis methods and reactivity profiles. For instance, studies on the synthesis of enaminones and their hydrogen bonding properties highlight the structural intricacies and potential reactivity of compounds with cyclohexyl and pyrimidinyl components (Kubicki, Bassyouni, & Codding, 2000). Another study emphasizes the reaction of benzamide oxime with DCC, leading to various cyclohexylamino derivatives, underscoring the versatility of such structures in synthetic organic chemistry (Kawashima & Tabei, 1986).

Medicinal Chemistry Applications

The structure of N-cyclohexyl-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide suggests potential applicability in medicinal chemistry, given the relevance of similar compounds in drug discovery. For example, the discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide as an orally active histone deacetylase inhibitor highlights the therapeutic potential of pyrimidinyl benzamide derivatives in cancer therapy (Zhou et al., 2008).

Material Science and Catalysis

Research into the selective hydrogenation of phenol and derivatives over a Pd@carbon nitride catalyst in aqueous media, leading to cyclohexanone, exemplifies the application of cyclohexyl-containing compounds in materials science and catalysis. This study demonstrates the high activity and selectivity of such catalyst systems under mild conditions, which could be relevant for the development of new catalytic methods involving N-cyclohexyl-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide or structurally related compounds (Wang et al., 2011).

作用機序

特性

IUPAC Name |

N-cyclohexyl-3-(4-methylpyrimidin-2-yl)oxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c1-13-10-11-19-18(20-13)23-16-9-5-6-14(12-16)17(22)21-15-7-3-2-4-8-15/h5-6,9-12,15H,2-4,7-8H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCKZHSZJDCCUEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)OC2=CC=CC(=C2)C(=O)NC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

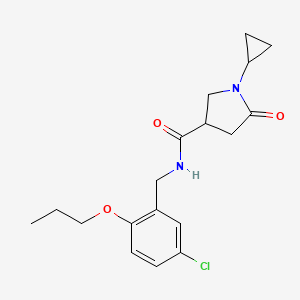

![3-hydroxy-N'-[(5-nitro-2-thienyl)methylene]-2-naphthohydrazide](/img/structure/B5505429.png)

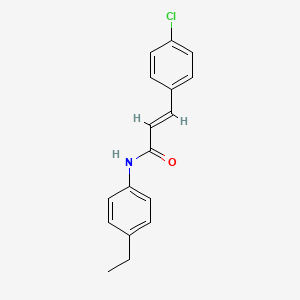

![2-amino-4-(2-ethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5505437.png)

![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5505472.png)

![2-butyl-8-[(2-oxo-1(2H)-pyridinyl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5505489.png)

![N-(4-methoxyphenyl)-N-[1-methyl-2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5505492.png)

![methyl 4-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5505495.png)

![3-amino-2-methyl-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5505514.png)

![4-{[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2,8-dimethylquinoline](/img/structure/B5505522.png)

![3-(2-ethylbutyl)-8-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5505528.png)

![1-propyl-N-[2-(2-thienylmethoxy)benzyl]-1H-tetrazol-5-amine](/img/structure/B5505531.png)

![2-methyl-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5505536.png)